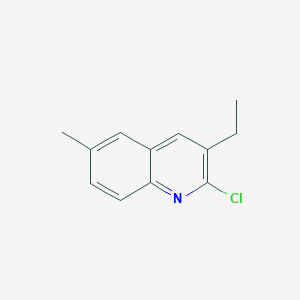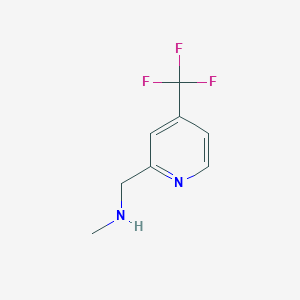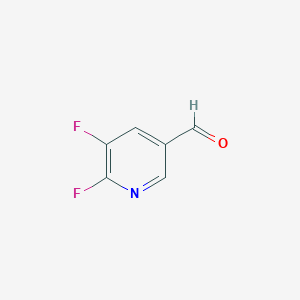![molecular formula C18H32O3S B12633869 Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate CAS No. 921894-04-4](/img/structure/B12633869.png)
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is an organic compound with a complex structure that includes an ester functional group, a sulfanyl group, and a pent-4-enoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-4-pentenoate
- Pent-2-enoyl-CoA
- (2E)-pentenoyl-CoA
Comparison
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
921894-04-4 |
|---|---|
Formule moléculaire |
C18H32O3S |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
ethyl (2R)-2-methyl-2-pent-4-enoylsulfanyldecanoate |
InChI |
InChI=1S/C18H32O3S/c1-5-8-10-11-12-13-15-18(4,17(20)21-7-3)22-16(19)14-9-6-2/h6H,2,5,7-15H2,1,3-4H3/t18-/m1/s1 |
Clé InChI |
QBYRXRVECRSPRW-GOSISDBHSA-N |
SMILES isomérique |
CCCCCCCC[C@](C)(C(=O)OCC)SC(=O)CCC=C |
SMILES canonique |
CCCCCCCCC(C)(C(=O)OCC)SC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





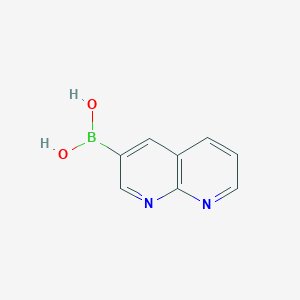

![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)
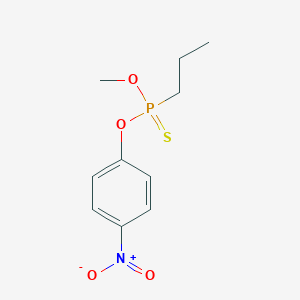
![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
